![molecular formula C18H20N2O3 B4441576 N-(3,5-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B4441576.png)
N-(3,5-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Overview
Description
N-(3,5-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, commonly known as A-372, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of A-372 is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It may also act on the opioid receptors in the brain to produce analgesic effects.
Biochemical and Physiological Effects:
A-372 has been shown to have anti-inflammatory effects in various animal models. It has also been found to have analgesic effects, reducing pain in animal models of neuropathic pain. In addition, it has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using A-372 in lab experiments is its potential therapeutic applications. It may be useful in the development of new drugs for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its properties.
Future Directions
There are several future directions for research on A-372. One area of interest is its potential use in the treatment of neurodegenerative diseases. It may also be useful in the development of new drugs for the treatment of cancer. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
A-372 has been found to have potential therapeutic applications in the treatment of various diseases. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-16-9-15(10-17(11-16)23-2)19-18(21)20-8-7-13-5-3-4-6-14(13)12-20/h3-6,9-11H,7-8,12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSFWHBBPCUPGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCC3=CC=CC=C3C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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